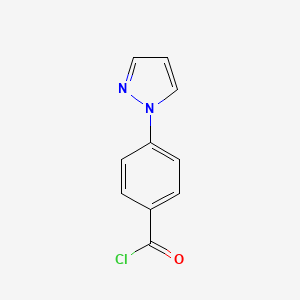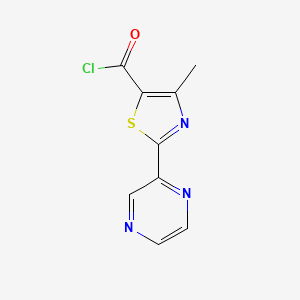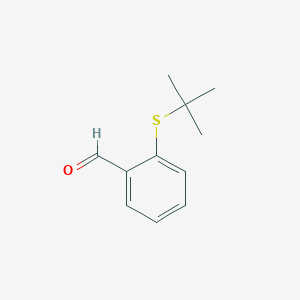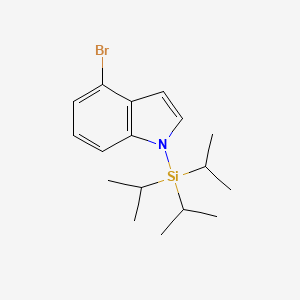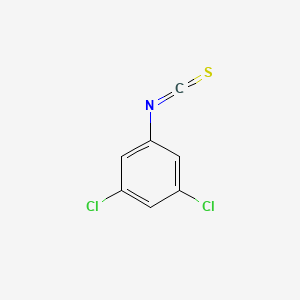
3,5-Dichlorophenyl isothiocyanate
Übersicht
Beschreibung
3,5-Dichlorophenyl isothiocyanate is a chemical compound with the linear formula Cl2C6H3NCS . It has a molecular weight of 204.08 .
Synthesis Analysis
The synthesis of isothiocyanates, such as 3,5-Dichlorophenyl isothiocyanate, can be achieved through various methods. One common method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts that are generated in situ by treatment of amines with carbon disulfide and triethylamine .Molecular Structure Analysis
The molecular structure of 3,5-Dichlorophenyl isothiocyanate can be represented by the SMILES stringClc1cc (Cl)cc (c1)N=C=S . The InChI representation is 1S/C7H3Cl2NS/c8-5-1-6 (9)3-7 (2-5)10-4-11/h1-3H . Physical And Chemical Properties Analysis
3,5-Dichlorophenyl isothiocyanate has a boiling point of 274 °C and a melting point of 47-50 °C . It appears as a pale cream to cream to yellow fused solid .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
3,5-Dichlorophenyl isothiocyanate is often used in chemical synthesis . Its unique structure and reactivity make it a valuable reagent in the synthesis of various organic compounds.
Synthesis of Polysaccharide-based Chiral Stationary Phases (CSPs)
One specific application of 3,5-Dichlorophenyl isothiocyanate is in the synthesis of phenylcarbamate derivatives of cellulose and amylose . These derivatives are useful as polysaccharide-based chiral stationary phases (CSPs), which are used in chromatography for the separation of enantiomers.
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-dichloro-5-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEMKZDHFGCHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216114 | |
| Record name | 3,5-Dichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenyl isothiocyanate | |
CAS RN |
6590-93-8 | |
| Record name | 3,5-Dichlorophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichlorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichlorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions using 3,5-Dichlorophenyl isothiocyanate to create a cyanothioformamide derivative. What is the significance of this first step in the synthesis pathway, and how does it relate to the overall goal of developing new imidazolidine compounds?
A1: The reaction of 3,5-Dichlorophenyl isothiocyanate with potassium cyanide to produce cyanothioformamide derivative 1 is the crucial initial step in this multi-step synthesis. [] This reaction introduces a cyano group and a thioamide moiety, both essential for the subsequent cycloaddition reaction with phenyl isocyanate. This cycloaddition forms the imidazolidine ring, the core structure of the target compounds. Essentially, this first step sets the stage for building the desired imidazolidine framework, which can then be further modified to explore its potential antibacterial and antifungal activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



